

Anisodamine molecular structure and chemical properties

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Anisodamine: A Comprehensive Technical Guide An In-depth Examination of the Molecular Structure, Chemical Properties, and Signaling Pathways of a Versatile Tropane Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, such as Anisodus tanguticus, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Also known as 6-hydroxyhyoscyamine, it is structurally related to atropine and scopolamine.[3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and key signaling pathways associated with anisodamine, presenting the information in a manner tailored for researchers and professionals in drug development.

Molecular Structure and Identification

Anisodamine is characterized by a tropane core, which is a bicyclic [3.2.1] nitrogen-containing skeleton. The systematic IUPAC name for the naturally occurring enantiomer is [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-



phenylpropanoate. It is often used clinically as a racemic mixture, rac**anisodamine**, or as its hydrobromide or hydrochloride salt.[4][5][6]

Table 1: Molecular Identifiers for Anisodamine

Identifier	Value
IUPAC Name	[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
Chemical Formula	C ₁₇ H ₂₃ NO ₄
Molecular Weight	305.37 g/mol
CAS Number	55869-99-3
SMILES String	CN1[C@H]2CINVALID-LINK O">C@@HOC(=O)INVALID-LINK C3=CC=CC=C3
InChI Key	WTQYWNWRJNXDEG-RBZJEDDUSA-N

Physicochemical Properties

The physicochemical properties of **anisodamine** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of Anisodamine



Property	Value
Appearance	White to off-white crystalline powder[1]
Melting Point	103-113 °C[1]
Boiling Point (Predicted)	474.6 ± 45.0 °C
Solubility	Water: ≥5 mg/mL; Soluble in ethanol; Slightly soluble in chloroform, DMSO, and methanol.
pKa (Strongest Acidic, Predicted)	14.44
pKa (Strongest Basic, Predicted)	8.84
logP	0.42

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of **anisodamine**. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of crystalline **anisodamine**.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **anisodamine** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute)
 as the temperature approaches the expected melting point.[8]
- Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is



recorded as the completion of melting. The range between these two temperatures is the melting point range.[7][8]

Solubility Determination (Shake-Flask Method)

Objective: To determine the aqueous solubility of **anisodamine**.

Methodology:

- Solution Preparation: An excess amount of solid anisodamine is added to a known volume of purified water (or a specific buffer) in a sealed container.
- Equilibration: The container is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Quantification: The concentration of anisodamine in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **anisodamine**.

Methodology:

- Solution Preparation: A precise amount of anisodamine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if necessary.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.



For tropane alkaloids, the basicity of the tertiary amine is a key determinant of the pKa.[12]

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of anisodamine.

Methodology:

- Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other.
- Partitioning: A known amount of **anisodamine** is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.
- Equilibration: The mixture is vigorously agitated for a set period to allow for the partitioning of anisodamine between the two phases and then left to separate.
- Quantification: The concentration of anisodamine in both the aqueous and octanol phases
 is determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).[13]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of **anisodamine** in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Signaling Pathways and Mechanisms of Action

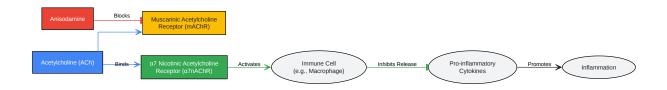
Anisodamine exerts its pharmacological effects through interactions with multiple signaling pathways. As a non-specific antagonist, it targets both muscarinic acetylcholine receptors and α 1-adrenergic receptors.[1][3] It also exhibits antioxidant and anti-inflammatory properties.

Muscarinic Acetylcholine Receptor Antagonism

Anisodamine acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. By blocking these receptors, **anisodamine** inhibits the effects of acetylcholine. This action is the basis for its use in relieving smooth muscle spasms.[3] A significant consequence of this blockade is the potentiation of the cholinergic anti-inflammatory pathway. By preventing acetylcholine from binding to mAChRs, more of the neurotransmitter is



available to bind to the α 7 nicotinic acetylcholine receptor (α 7nAChR) on immune cells like macrophages. This interaction inhibits the release of pro-inflammatory cytokines.[5][14][15]



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Anisodamine's role in the cholinergic anti-inflammatory pathway.

α1-Adrenergic Receptor Antagonism

Anisodamine is a weak antagonist of $\alpha 1$ -adrenergic receptors.[1] These Gq-protein coupled receptors are typically activated by catecholamines like adrenaline and noradrenaline, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to physiological responses such as smooth muscle contraction. By antagonizing $\alpha 1$ -adrenergic receptors, **anisodamine** can induce vasodilation and improve microcirculation.[16][17]



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Anisodamine's antagonism of the α 1-adrenergic receptor pathway.

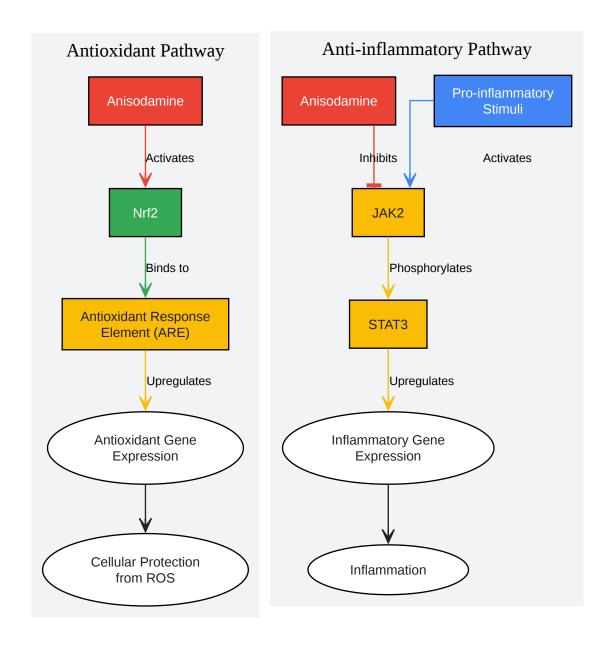


Antioxidant and Anti-inflammatory Effects via JAK2/STAT3 and Nrf2/ARE Pathways

Anisodamine has been shown to possess antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS).[1] One of the mechanisms underlying this effect is the activation of the Nrf2/ARE pathway. **Anisodamine** can promote the phosphorylation and activation of Nrf2, leading to the upregulation of antioxidant genes.[6]

Furthermore, **anisodamine** can attenuate inflammatory responses by inhibiting the JAK2/STAT3 signaling pathway. This pathway, when activated by pro-inflammatory signals, leads to the phosphorylation and dimerization of STAT3, which then translocates to the nucleus to induce the expression of inflammatory genes. **Anisodamine** has been observed to suppress the activation of JAK2 and STAT3.[18]





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Anisodamine's modulation of antioxidant and anti-inflammatory pathways.

Conclusion

Anisodamine is a pharmacologically active tropane alkaloid with a well-defined molecular structure and a range of interesting chemical properties. Its ability to act as an antagonist at both muscarinic acetylcholine and $\alpha 1$ -adrenergic receptors, coupled with its antioxidant and anti-inflammatory effects through the modulation of the JAK2/STAT3 and Nrf2/ARE pathways, makes it a molecule of significant interest for drug development. This guide provides a



foundational understanding of **anisodamine**'s core characteristics, offering valuable information for researchers and scientists working to unlock its full therapeutic potential. Further investigation into its complex mechanisms of action and the development of detailed experimental protocols will continue to be critical areas of research.

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